
3-(4-Methoxyphenoxy)-2,2-dimethylpropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenoxy)-2,2-dimethylpropanal is an organic compound with the molecular formula C12H16O3 It is characterized by the presence of a methoxyphenoxy group attached to a dimethylpropanal backbone
Métodos De Preparación
The synthesis of 3-(4-Methoxyphenoxy)-2,2-dimethylpropanal can be achieved through several routes. One common method involves the reaction of 4-methoxyphenol with 2,2-dimethylpropanal in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a base like potassium carbonate. The mixture is stirred at room temperature for several hours to yield the desired product.
Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high-quality output.
Análisis De Reacciones Químicas
3-(4-Methoxyphenoxy)-2,2-dimethylpropanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride and alkyl halides are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation with potassium permanganate yields a carboxylic acid, while reduction with sodium borohydride produces an alcohol.
Aplicaciones Científicas De Investigación
3-(4-Methoxyphenoxy)-2,2-dimethylpropanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways. It serves as a substrate for various biochemical assays.
Medicine: Research into its potential therapeutic effects is ongoing. It may have applications in the development of new drugs, particularly those targeting specific metabolic pathways.
Industry: In industrial applications, it is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of novel compounds with desirable properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxyphenoxy)-2,2-dimethylpropanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function.
Comparación Con Compuestos Similares
3-(4-Methoxyphenoxy)-2,2-dimethylpropanal can be compared with other similar compounds, such as:
3-(4-Methoxyphenoxy)benzaldehyde: This compound has a similar methoxyphenoxy group but differs in the aldehyde backbone. It is used in similar applications but may exhibit different reactivity and properties.
4-Methoxyphenoxyacetic acid: This compound contains a carboxylic acid group instead of an aldehyde. It is used in herbicides and plant growth regulators.
4-Methoxyphenoxyethanol: This compound has an alcohol group and is used in cosmetics and personal care products.
Propiedades
Número CAS |
558437-62-0 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
3-(4-methoxyphenoxy)-2,2-dimethylpropanal |
InChI |
InChI=1S/C12H16O3/c1-12(2,8-13)9-15-11-6-4-10(14-3)5-7-11/h4-8H,9H2,1-3H3 |
Clave InChI |
AKRZJHRKCNTTPM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COC1=CC=C(C=C1)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


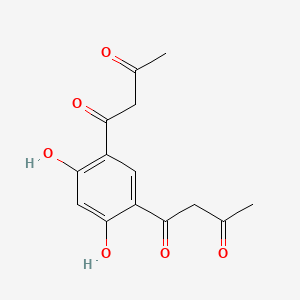

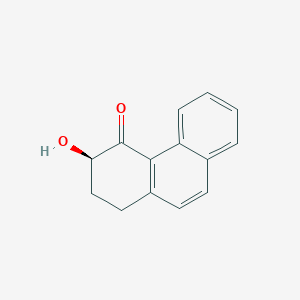
![Spiro[9H-fluorene-9,2'-[2H]indene], 1',3'-dihydro-1'-(1H-inden-2-yl)-](/img/structure/B14233228.png)
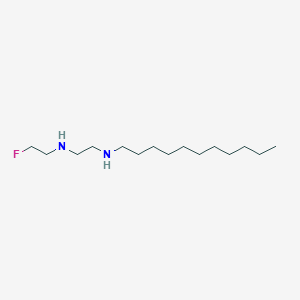
![5-(3-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one](/img/structure/B14233246.png)
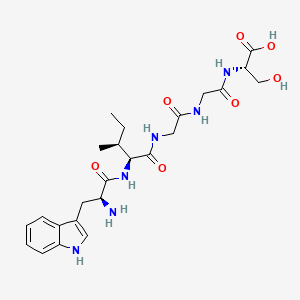
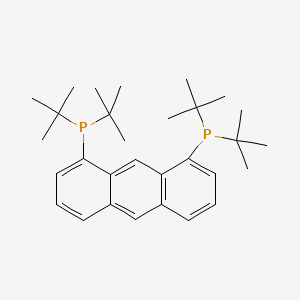
![1-(2-Methylphenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14233256.png)
![N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide](/img/structure/B14233261.png)
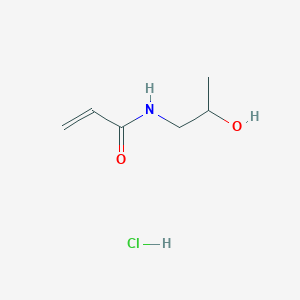
![Phenol, 4-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14233271.png)
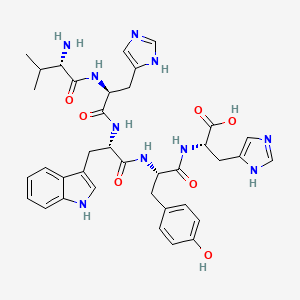
![1-Hexyl-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium iodide](/img/structure/B14233293.png)
